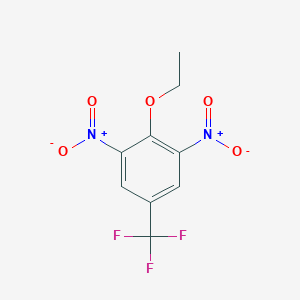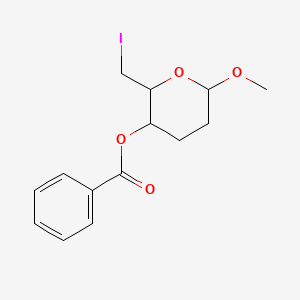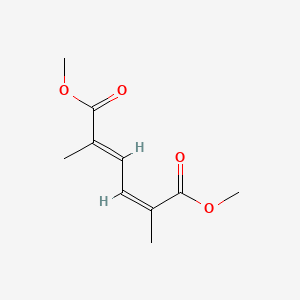
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is an organic compound characterized by its unique geometric configuration. The compound features two ester groups and a conjugated diene system, which contribute to its distinct chemical properties and reactivity. The E-Z notation indicates the specific spatial arrangement of the substituents around the double bonds, with “E” (entgegen) meaning opposite sides and “Z” (zusammen) meaning the same side.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2,5-dimethylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize the esterification process.
化学反応の分析
Types of Reactions
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Different esters or amides depending on the nucleophile used.
科学的研究の応用
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic structures. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
Dimethyl (2E,4E)-2,5-dimethylhexa-2,4-dienedioate: Similar structure but different geometric configuration.
Dimethyl (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioate: Another geometric isomer with different spatial arrangement.
Methyl 3,5-dimethyl-2,4-heptadienoate: A related compound with a similar diene system but different ester groups.
Uniqueness
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is unique due to its specific E-Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.
特性
CAS番号 |
23119-30-4 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5-6H,1-4H3/b7-5-,8-6+ |
InChIキー |
DZQYXTIAUQLOHM-CGXWXWIYSA-N |
異性体SMILES |
C/C(=C\C=C(\C)/C(=O)OC)/C(=O)OC |
正規SMILES |
CC(=CC=C(C)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
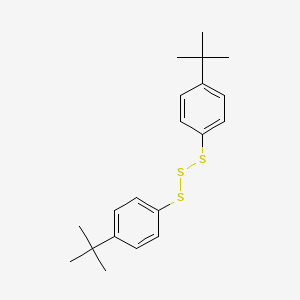
![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)


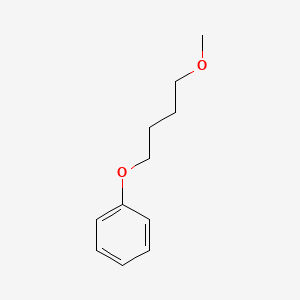
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
